



Application Notes and Protocols: Total Synthesis of Nostocarboline from Norharmane

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total synthesis of **Nostocarboline**, a potent butyrylcholinesterase (BChE) inhibitor, starting from the readily available β -carboline, norharmane. The synthesis, as established in the literature, proceeds through a two-step sequence involving regioselective chlorination followed by N-methylation.[1][2][3][4] This synthetic route provides a reliable method for accessing **Nostocarboline** for further investigation into its therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3]

Synthetic Pathway Overview

The total synthesis of **Nostocarboline** from norharmane is achieved in two key steps:

- Chlorination of Norharmane: Norharmane is first chlorinated at the C-6 position to yield 6-Clnorharmane.
- N-Methylation of 6-Cl-Norharmane: The intermediate, 6-Cl-norharmane, is then methylated at the N-2 position to afford **Nostocarboline** iodide.

Experimental Protocols

Step 1: Synthesis of 6-Cl-Norharmane



This protocol is a modification of a procedure by Nakano et al. (2000) as cited in the synthesis of **Nostocarboline**.[5]

Materials:

- Norharmane
- Ethanol (EtOH)
- Acetic acid
- Sodium hypochlorite (NaOCI) solution (commercial grade, e.g., Javel water)
- Ethyl acetate (EtOAc)
- Sodium bisulfite (NaHSO₃) solution (7.5% v/v)
- Sodium bicarbonate (NaHCO₃)
- Magnesium sulfate (MgSO₄)
- Silica gel for flash chromatography

Procedure:

- Dissolve norharmane (600 mg, 3.6 mmol) in a mixture of ethanol (22 mL) and acetic acid (12 mL).
- Cool the solution to 0 °C in an ice bath.
- Add NaOCI solution dropwise over 20 minutes with continuous stirring.
- Stir the reaction mixture at 0 °C for an additional 20 minutes.
- Allow the reaction to proceed at room temperature for 5 hours.
- Upon completion, dilute the resulting suspension with ethyl acetate (200 mL).
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.



- Extract the aqueous layer twice more with ethyl acetate.
- Combine all organic layers and wash them twice with a 7.5% (v/v) sodium bisulfite solution and once with water.
- Make the combined aqueous layers basic by the addition of sodium bicarbonate.
- Extract the basified aqueous layer three times with ethyl acetate.
- Combine these final organic extracts and dry over magnesium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel using ethyl acetate as the eluent to yield 6-Cl-norharmane as an off-white solid.[5]

Step 2: Synthesis of **Nostocarboline** lodide

Materials:

- 6-Cl-Norharmane
- Isopropanol (i-PrOH)
- Methyl iodide (Mel)
- Methanol (MeOH)

Procedure:

- Dissolve 6-Cl-norharmane (70.0 mg, 0.35 mmol) in isopropanol (2 mL).
- Add methyl iodide (45 μ L, 0.7 mmol, 2 equivalents) to the solution at room temperature.
- Heat the resulting suspension to reflux for 4 hours.
- After the reaction is complete, cool the yellow suspension to room temperature.
- Filter the suspension to collect the solid product.



- Wash the filtered solid with isopropanol.
- Dry the product under high vacuum.

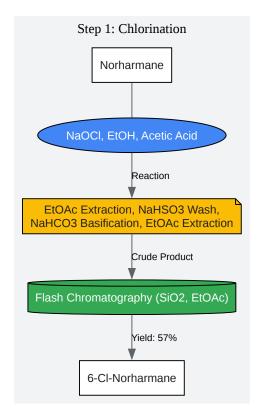
Recrystallize the crude product from a methanol-isopropanol mixture to yield
Nostocarboline iodide as a pure compound.[3]

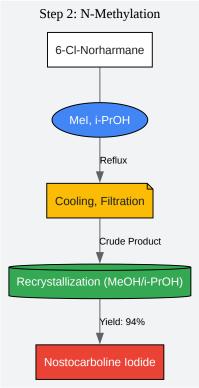
Quantitative Data Summary

Step	Starting Material	Product	Molecular Weight (g/mol)	Moles (mmol)	Yield (%)
1. Chlorination	Norharmane	6-Cl- Norharmane	168.19	3.6	57
2. N- Methylation	6-CI- Norharmane	Nostocarbolin e Iodide	202.64	0.35	94

Visualized Experimental Workflow and Synthetic Pathway



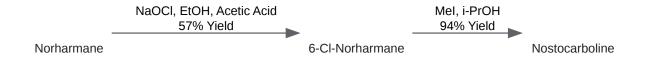




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Caption: Workflow for the total synthesis of **Nostocarboline** from norharmane.





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Caption: Chemical structures in the synthetic pathway to **Nostocarboline**.

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